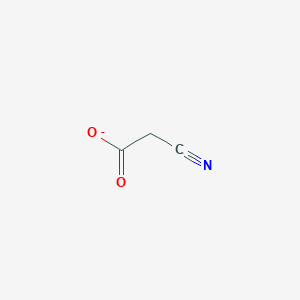
Cyanoacetate
Cat. No. B8463686
M. Wt: 84.05 g/mol
InChI Key: MLIREBYILWEBDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06271410B1
Procedure details


Using the procedure of Example 1, cyanoacetate acid (85.5 g; 1.00 mol) and isoamyl alcohol (176 g; 2 mol) are reacted in the presence of sulfuric acid (0.49 g; 0.005 mol). Isoamyl cyanoacetate (bp 133/20 mm of Hg) is recovered as a clear liquid. The yield was 150 g (97% of theoretical) and its purity was >99% (GC assay).



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O-:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH:9]([CH3:11])[CH3:10].S(=O)(=O)(O)O>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])=[O:5])#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Isoamyl cyanoacetate (bp 133/20 mm of Hg) is recovered as a clear liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CC(=O)OCCC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
